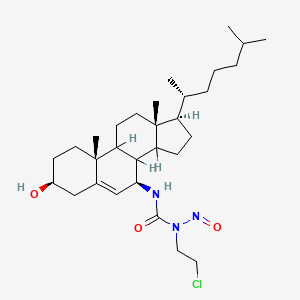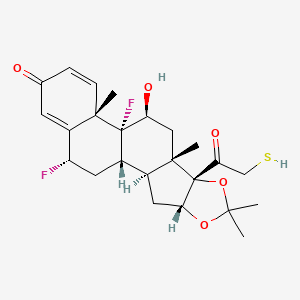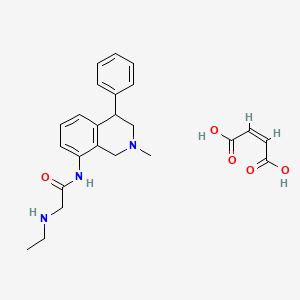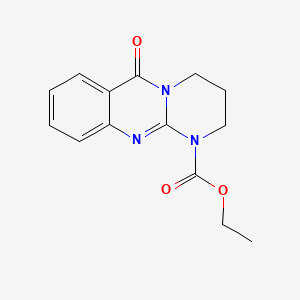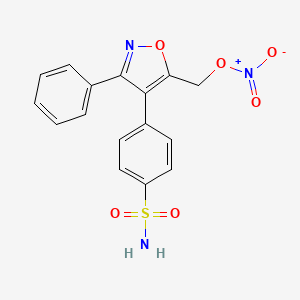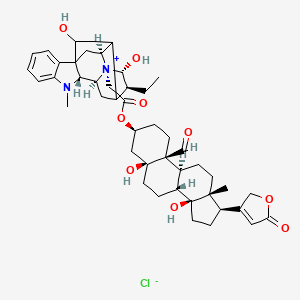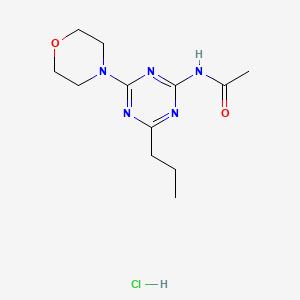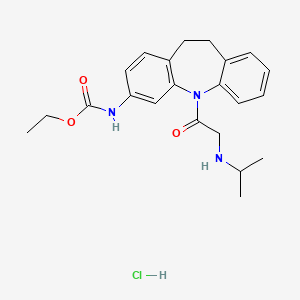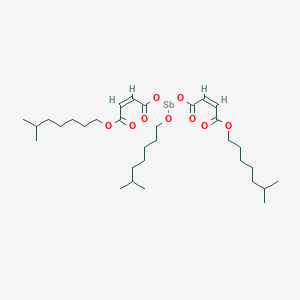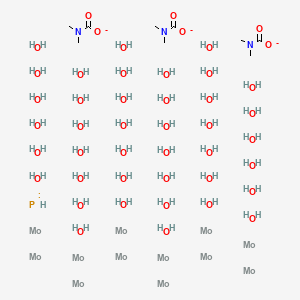
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a triazolium core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolium ring, azo coupling, and the introduction of the hydrogen sulfate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolium-based compounds and azo dyes, such as:
- 1,2,4-Triazolium derivatives
- Azo dyes like methyl orange and Congo red
Uniqueness
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is unique due to its specific structure, which combines a triazolium core with an azo linkage and a hydrogen sulfate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
72828-94-5 |
|---|---|
Molecular Formula |
C21H26N6O6S |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate |
InChI |
InChI=1S/C21H25N6O2.H2O4S/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-25(2)16-22-26(21)3;1-5(2,3)4/h5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZXIDZXQQYKYMNP-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C=NN3C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


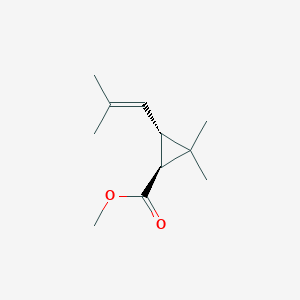
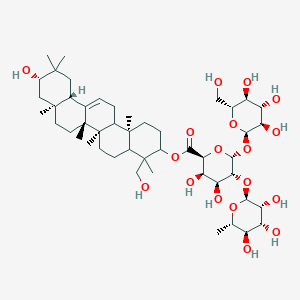
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
